molecular formula C16H17NO B11174577 N-(propan-2-yl)biphenyl-4-carboxamide

N-(propan-2-yl)biphenyl-4-carboxamide

Cat. No.: B11174577
M. Wt: 239.31 g/mol
InChI Key: PVDCAVHLXXWZGG-UHFFFAOYSA-N
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Description

N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a chemical compound that belongs to the class of biphenyl derivatives. This compound is known for its unique structural properties, which make it a valuable component in various chemical reactions and industrial applications. Its molecular structure consists of a biphenyl core with a carboxamide group and a propan-2-yl substituent, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and propan-2-ylamine as the primary starting materials.

    Amidation Reaction: The biphenyl is first functionalized with a carboxylic acid group, which is then reacted with propan-2-ylamine under amidation conditions. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE.

Industrial Production Methods

In an industrial setting, the production of N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve large-scale batch reactors where the amidation reaction is optimized for higher yields and purity. The use of automated systems for monitoring reaction conditions and continuous purification processes ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The biphenyl core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorination agents can introduce halogen substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated biphenyl derivatives.

Scientific Research Applications

N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The biphenyl core allows it to act as a ligand, coordinating with metal centers in catalytic reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-phenyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18)

InChI Key

PVDCAVHLXXWZGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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